3-Hydroxy-1-phenyl-2-buten-1-one

Description

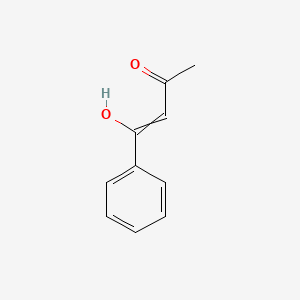

3-Hydroxy-1-phenyl-2-buten-1-one (hypothetical structure, inferred from nomenclature) is a β-hydroxy enone compound characterized by a phenyl group at position 1, a hydroxyl group at position 3, and a conjugated double bond between carbons 2 and 3. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol. The conjugated enone system and hydroxyl group suggest reactivity typical of α,β-unsaturated ketones, such as susceptibility to nucleophilic conjugate additions and keto-enol tautomerism.

Properties

IUPAC Name |

4-hydroxy-4-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRZBJONKJDMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Asymmetric Epoxidation and Hydrogenolysis: One of the efficient methods for synthesizing 3-Hydroxy-1-phenyl-2-buten-1-one involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst.

Enzymatic Resolution: Another method involves the enzymatic resolution of acyl-oins and their esters to produce optically active this compound.

Industrial Production Methods:

- Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Hydroxy-1-phenyl-2-buten-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

- 3-Hydroxy-1-phenyl-2-buten-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology:

- It is studied for its potential biological activities, including antimicrobial and antioxidant properties .

Medicine:

- The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties .

Industry:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenyl-2-buten-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group and the phenyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and π-π interactions, which contribute to its biological activity. Specific pathways and molecular targets are still under investigation, but it is known to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 3-Hydroxy-1-phenyl-2-buten-1-one and related compounds:

*Hypothetical data inferred from nomenclature and analogs.

Key Differences in Properties and Reactivity

Solubility and Hydrogen Bonding: this compound: The hydroxyl group enhances water solubility compared to non-hydroxylated enones, but the phenyl group limits hydrophilicity. 1-(2-Hydroxyphenyl)-3-methylbutan-1-one: The ortho-hydroxyl group facilitates intramolecular hydrogen bonding with the ketone, reducing acidity and solubility compared to para-substituted analogs . Trihydroxy-prenyl derivative : Multiple hydroxyls increase water solubility, but bulky prenyl groups (3-methylbut-2-enyl) counteract this via steric hindrance.

Reactivity: Enone Systems: Compounds like this compound and ’s propenones undergo conjugate additions (e.g., with amines or thiols) due to their α,β-unsaturated ketone moieties .

Synthetic Methods: Claisen-Schmidt Condensation: Used in to synthesize substituted propenones via base-catalyzed aldol condensation between hydroxyacetophenones and aldehydes . Multi-step Functionalization: Bulky derivatives (e.g., ) often require sequential alkylation and hydroxylation steps, as seen in natural product synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.